molecular formula C13H14ClN3O2S B1219270 1-((5-Chloro-2-oxo-3(2H)-benzothiazolyl)acetyl)piperazine CAS No. 33353-30-9

1-((5-Chloro-2-oxo-3(2H)-benzothiazolyl)acetyl)piperazine

Cat. No. B1219270
CAS RN: 33353-30-9
M. Wt: 311.79 g/mol
InChI Key: RPRUIZPTDDIOHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((5-Chloro-2-oxo-3(2H)-benzothiazolyl)acetyl)piperazine, also known as 1-((5-Chloro-2-oxo-3(2H)-benzothiazolyl)acetyl)piperazine, is a useful research compound. Its molecular formula is C13H14ClN3O2S and its molecular weight is 311.79 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-((5-Chloro-2-oxo-3(2H)-benzothiazolyl)acetyl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((5-Chloro-2-oxo-3(2H)-benzothiazolyl)acetyl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

33353-30-9

Product Name

1-((5-Chloro-2-oxo-3(2H)-benzothiazolyl)acetyl)piperazine

Molecular Formula

C13H14ClN3O2S

Molecular Weight

311.79 g/mol

IUPAC Name

5-chloro-3-(2-oxo-2-piperazin-1-ylethyl)-1,3-benzothiazol-2-one

InChI

InChI=1S/C13H14ClN3O2S/c14-9-1-2-11-10(7-9)17(13(19)20-11)8-12(18)16-5-3-15-4-6-16/h1-2,7,15H,3-6,8H2

InChI Key

RPRUIZPTDDIOHH-UHFFFAOYSA-N

SMILES

C1CN(CCN1)C(=O)CN2C3=C(C=CC(=C3)Cl)SC2=O

Canonical SMILES

C1CN(CCN1)C(=O)CN2C3=C(C=CC(=C3)Cl)SC2=O

Other CAS RN

33353-30-9

synonyms

desethanol tiaramide
DETR
RHC 3281
RHC-3281

Origin of Product

United States

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